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Introduction

AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant
small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It operates
through a mechanism of methylthioadenosine (MTA)-cooperative inhibition, selectively
targeting cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase
(MTAP) gene.[1][3][4][5][6] This genetic alteration, present in approximately 10-15% of all
human cancers, leads to an accumulation of MTA within the tumor cells.[1][3][7] AMG 193
capitalizes on this by preferentially binding to the MTA-PRMT5 complex, thereby inducing
synthetic lethality in MTAP-deleted tumors while sparing normal tissues.[3][4][8] This report
provides a detailed overview of the initial clinical trial results from the first-in-human phase 1
study of AMG 193 (NCT05094336).[3][5][6]

Mechanism of Action: MTA-Cooperative PRMT5
Inhibition

PRMTS5 is an enzyme that plays a crucial role in various cellular processes, including RNA
splicing, gene expression, and DNA damage repair, by catalyzing the symmetric dimethylation
of arginine residues on histone and non-histone proteins.[3][7] In MTAP-deleted cancer cells,

the accumulation of MTA leads to partial inhibition of PRMT5.[3][4] AMG 193 exploits this
vulnerability by binding to the MTA-bound PRMTS5, leading to complete and selective inhibition
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of its methyltransferase activity.[3] This enhanced inhibition disrupts essential cellular functions,
ultimately resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.[3] Preclinical
studies have shown that this targeted approach avoids the dose-limiting myelosuppression
associated with first-generation, non-selective PRMTS5 inhibitors.[4]
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AMG 193 Mechanism of Action in MTAP-Deleted Cancer Cells

Clinical Trial Desigh and Methodology

The initial clinical data for AMG 193 comes from a Phase 1/1b/2, multicenter, open-label, first-
in-human study (NCT05094336), also known as MTAPESTRY 101.[3][5][6][9]
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Study Objectives:

e Primary: To assess the safety and tolerability of AMG 193 monotherapy and to determine the
maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[5][6]

e Secondary: To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of AMG
193, and to evaluate its preliminary anti-tumor activity.[5][6]

Patient Population: Eligible patients were adults (=18 years) with histologically confirmed,
advanced or metastatic solid tumors harboring an MTAP deletion.[3] Patients were required to
have measurable disease as per RECIST v1.1 criteria.[3]

Dose Escalation and Expansion: The study employed a dose-exploration and dose-expansion
design. In the dose-exploration phase, patients received AMG 193 orally at doses ranging from
40 mg to 1600 mg once daily (QD) or 600 mg twice daily (BID) in 28-day cycles.[1][3][10] The
MTD was determined to be 1200 mg QD.[1][10] The dose-expansion phase further evaluated
the safety and efficacy at active and tolerable doses.[3]
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AMG 193 demonstrated a favorable safety profile with no clinically significant
myelosuppression, a common toxicity of earlier PRMTS5 inhibitors.[1][4][8] The most frequently
reported treatment-related adverse events (TRAES) were primarily low-grade and manageabile.

Adverse Event (AE) Frequency
Nausea 48.8%
Fatigue 31.3%
Vomiting 30.0%

Data from the dose exploration phase as of May
23, 2024.[1]

Dose-limiting toxicities (DLTs) were observed at doses of 240 mg and higher and included
nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[1] The MTD was
established at 1200 mg once daily.[1][10] Notably, preliminary findings suggest that food does
not significantly impact the exposure to AMG 193, which may help in managing nausea and
vomiting.[3]

Efficacy

Encouraging anti-tumor activity was observed across a range of MTAP-deleted solid tumors.[1]
At the active and tolerable doses of 800 mg QD, 1200 mg QD, or 600 mg BID, the objective
response rate (ORR) was 21.4% (95% CI 10.3% to 36.8%) among 42 efficacy-assessable
patients.[1]
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Best Overall Response (n=76 at active
Tumor Type
doses)

2 confirmed PRs, 3 unconfirmed PRs, 6 SD, 3
Non-Small Cell Lung Cancer (NSCLC) (n=17)

PD, 3 NE
Pancreatic Ductal Adenocarcinoma (PDAC) 2 confirmed PRs, 3 unconfirmed PRs, 4 SD, 8
(n=23) PD, 6 NE
Biliary Tract Cancer (n=19) 2 confirmed PRs, 8 SD, 3 PD, 6 NE
Esophageal/Gastric Cancer (n=6) 1 confirmed PR, 1 unconfirmed PR, 2 SD, 2 PD

PR: Partial Response, SD: Stable Disease, PD:
Progressive Disease, NE: Not Evaluable. Data
presented at the 2024 ESMO Congress.[3]

The median duration of response was 8.3 months, and the median duration of disease control
was 9.2 months in the dose-exploration phase.[3] Responses were noted to occur as early as 8
weeks or as late as 16 weeks, indicating the potential for delayed responses.[3]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analysis revealed that the mean exposure to AMG 193 increased in a dose-
proportional manner up to 1200 mg.[1][3] The half-life of approximately 13 hours supports
once-daily dosing.[3]

Pharmacodynamic assessments confirmed target engagement. At doses of 480 mg and higher,
complete inhibition of PRMT5 was observed in paired tumor biopsies, as evidenced by a
reduction in symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity.[1][3]

Furthermore, a strong correlation was observed between anti-tumor activity and reductions in
circulating tumor DNA (ctDNA).[3] Complete ctDNA clearance was seen at doses of 480 mg or
higher.[3] Among patients with stable disease, 83% (33 out of 40) had a greater than 50%
reduction in their ctDNA, and all 9 patients who achieved a partial response had a greater than
90% reduction.[3] These findings suggest that disease stabilization was a direct result of AMG
193's anti-tumor activity.[3]
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Transcriptomic analysis of paired biopsies revealed that AMG 193 treatment led to cell cycle
arrest, attenuation of the DNA damage response, and an increase in alternative splicing
events, particularly intron retention, consistent with its mechanism of action.[3]

Conclusion

The initial clinical trial results for AMG 193 are promising, demonstrating a manageable safety
profile and encouraging anti-tumor activity in patients with a variety of MTAP-deleted solid
tumors. The MTA-cooperative inhibition of PRMT5 represents a novel and selective therapeutic
strategy. The observed correlation between ctDNA clearance and clinical response further
validates the drug's mechanism of action and provides a potential biomarker for treatment
response. Ongoing and future studies will further delineate the role of AMG 193, both as a
monotherapy and in combination with other anti-cancer agents, in this patient population with a
high unmet medical need.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.researchgate.net/publication/384147497_First-in-human_study_of_AMG_193_an_MTA-cooperative_PRMT5_inhibitor_in_patients_with_MTAP-deleted_solid_tumors_results_from_phase_1_dose_exploration
https://www.benchchem.com/product/b1663846#initial-clinical-trial-results-for-amg-193
https://www.benchchem.com/product/b1663846#initial-clinical-trial-results-for-amg-193
https://www.benchchem.com/product/b1663846#initial-clinical-trial-results-for-amg-193
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663846?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

